molecular formula C13H12FNOS2 B2392455 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207045-17-7

2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2392455
CAS RN: 1207045-17-7
M. Wt: 281.36
InChI Key: IXZRWNSBNWTJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide, also known as FTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTA is a member of the family of thioacetamides, which are compounds that contain a sulfur atom attached to an acetamide group.

Mechanism of Action

The exact mechanism of action of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. This compound has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels and calcium channels, which are involved in pain signaling and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Physiologically, this compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide involves a multi-step process that starts with the reaction of 4-fluorobenzene thiol with 3-bromothiophene to form 2-(4-fluorophenylthio)thiophene. This intermediate compound is then reacted with chloroacetyl chloride to form 2-(4-fluorophenylthio)-N-chloroacetylthiophene, which is then treated with sodium thiophenoxide to form this compound. The final product is purified through recrystallization to obtain a high purity compound.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS2/c14-11-1-3-12(4-2-11)18-9-13(16)15-7-10-5-6-17-8-10/h1-6,8H,7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZRWNSBNWTJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.